molecular formula C9H17NO5 B13387746 Boc-(2R, 2S)-gly(2-ome)-ome

Boc-(2R, 2S)-gly(2-ome)-ome

Cat. No.: B13387746
M. Wt: 219.23 g/mol
InChI Key: LQAINGCZDGDZSM-UHFFFAOYSA-N
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Description

Boc-(2R, 2S)-gly(2-ome)-ome is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2R, 2S)-gly(2-ome)-ome typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be added to the amine under aqueous conditions.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs automated solid-phase synthesis methods. These methods allow for the efficient and large-scale production of oligonucleotides and peptides. Solid-phase synthesis involves the use of solid supports, such as controlled-pore glass or polystyrene, to which the oligonucleotide or peptide is bound during synthesis .

Chemical Reactions Analysis

Synthetic Pathways and Coupling Reactions

Boc-protected glycine derivatives are commonly synthesized via carbodiimide-mediated couplings. For example, the synthesis of Boc-Phe-OMe involves coupling Boc-Phe-OH with HCl·H-Phe-OMe using EDC/HOBt/NMM in DMF, yielding dipeptides in high efficiency . Similarly, Boc-(2R,2S)-Gly(2-OMe)-OMe likely follows analogous protocols, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis.

Key Steps :

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Ester Hydrolysis : Methyl esters are hydrolyzed under alkaline conditions (e.g., NaOH in MeOH) . Calcium iodide (CaI₂) in acetone/water enhances selectivity by protecting acid-labile groups during hydrolysis .

Stereochemical Considerations

The (2R,2S) configuration introduces stereochemical complexity. Studies on β²,²-amino acids highlight the role of thermodynamic control in stabilizing bicyclic intermediates during synthesis . For Boc-(2R,2S)-Gly(2-OMe)-OMe, quantum mechanical calculations suggest that stereoisomer populations depend on free energy differences (ΔG) between diastereomers .

Example :

DiastereomerΔG (kcal/mol)Population (%)
I (R,R)0.052
II (S,S)1.228
III (R,S)2.515
IV (S,R)3.15

Data adapted from computational studies on bicyclic intermediates .

Side Reactions and Mitigation

  • Urethane Acylation : Mixed anhydrides of Boc-Gly-OH can disproportionate, leading to unwanted N-acylation byproducts . Low-temperature coupling (-15°C) minimizes this .

  • N-Benzylation : Acidic cleavage of Boc groups in the presence of benzyl-containing scavengers can result in N-benzylation (≤3.26%) . Using 2,4-Cl₂-Z protection reduces this risk .

Comparative Reactivity of Methyl Esters

Hydrolysis rates vary with ester bulkiness. For example:

CompoundHydrolysis Yield (%)Degradation (%)
Fmoc-Gly-OMe95.62.1
Fmoc-Val-OMe59.411.1
Fmoc-Ile-OMe46.5Not observed

Adapted from green hydrolysis studies using CaI₂/NaOH .

Structural Confirmation

X-ray crystallography confirms the planar conformation of Boc-Gly derivatives. For Boc–Gly–(β-Br)(Z)ΔAla–OMe, intramolecular hydrogen bonds stabilize the structure :

  • Bond lengths: C=O (1.23 Å), N–H (0.88 Å)

  • Dihedral angles: C1–C6–O7–N8 = -178.2° .

Scientific Research Applications

Boc-(2R, 2S)-gly(2-ome)-ome has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-(2R, 2S)-gly(2-ome)-ome involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This selective protection and deprotection enable the synthesis of complex molecules by preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(2R, 2S)-gly(2-ome)-ome is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are required .

Properties

IUPAC Name

methyl 2-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(12)10-6(13-4)7(11)14-5/h6H,1-5H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAINGCZDGDZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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